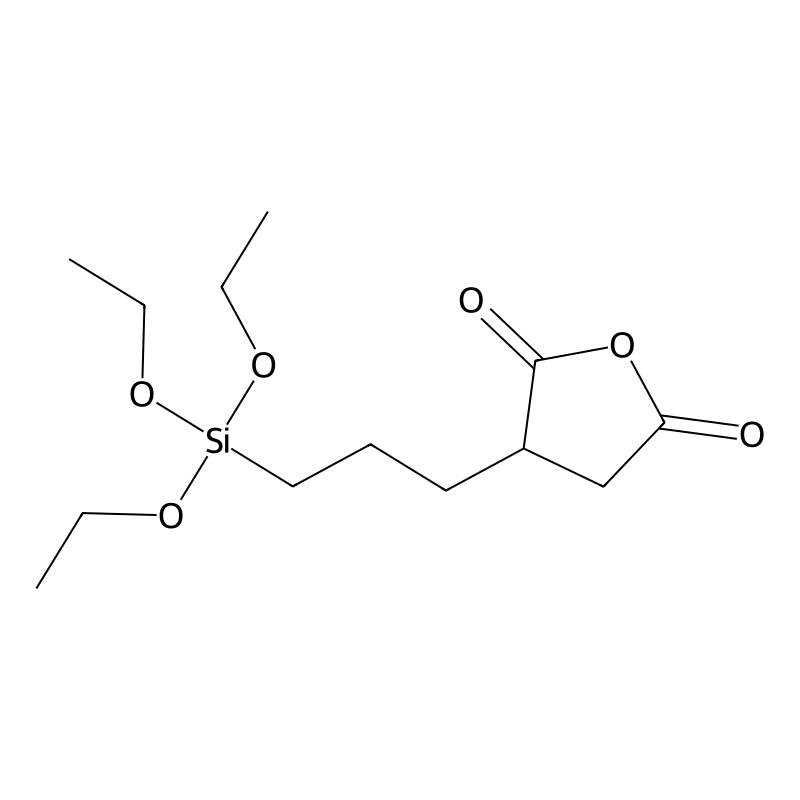

3-(TRIETHOXYSILYL)PROPYLSUCCINIC ANHYDRIDE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Coupling Agent in Composite Synthesis:

,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]-, also known as 3-(3-triethoxysilylpropyl)oxolane-2,5-dione, finds application in scientific research as a coupling agent in the synthesis of composites. These composites are often utilized in the development of nanomaterials, such as carbon nanotubes and graphene.

The coupling agent functionality arises from the presence of two distinct functional groups within the molecule:

- Furandione ring: This ring structure allows for reaction with various organic materials through a process known as Diels-Alder cycloaddition.

- Triethoxysilyl group: This group readily undergoes hydrolysis (reaction with water) to form silanol (Si-OH) groups, which can then condense with metal oxides or other inorganic materials, forming strong covalent bonds at the interface.

3-(Triethoxysilyl)propylsuccinic anhydride is a silane coupling agent that integrates organic and inorganic materials, facilitating the formation of stable interfaces. Its molecular formula is C₁₃H₂₄O₆Si, with a molecular weight of 304.41 g/mol. This compound features a triethoxysilyl group that allows for effective bonding to siliceous surfaces, while the succinic anhydride moiety provides reactive sites for further chemical modifications . It is often utilized in applications requiring enhanced adhesion and surface functionalization.

- Potential irritant: The furandione ring can be irritating to the skin and eyes.

- Hydrolysis byproduct: The hydrolysis of the triethoxysilyl group can release ethanol, which is a flammable liquid.

- Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of moisture, leading to the formation of silanol groups that can bond with hydroxylated surfaces.

- Ring Opening Reaction: The succinic anhydride can react with amines, resulting in the formation of stable amide bonds through a ring-opening mechanism .

- Cross-linking: When used as a cross-linker, it can facilitate the bonding of various organic molecules to surfaces, enhancing the mechanical properties of composites or coatings.

The biological activity of 3-(triethoxysilyl)propylsuccinic anhydride is primarily linked to its ability to immobilize biomolecules on surfaces. Studies have shown that this compound can effectively attach proteins and nucleic acids to glass or silica substrates without losing their functional integrity. This property is crucial for applications in biosensors and diagnostic devices, where maintaining the activity of immobilized biomolecules is essential .

Several methods exist for synthesizing 3-(triethoxysilyl)propylsuccinic anhydride:

- Direct Synthesis: This involves reacting triethoxysilane with succinic anhydride under controlled conditions, typically involving solvents and catalysts to facilitate the reaction.

- Modification of Silica Nanoparticles: The compound can also be synthesized by modifying silica nanoparticles with succinic anhydride functionalities, which enhances their compatibility with organic matrices .

- Surface Functionalization: A common method includes applying this silane to pre-treated glass or silica surfaces to create functionalized interfaces suitable for further

Uniqueness

The uniqueness of 3-(triethoxysilyl)propylsuccinic anhydride lies in its dual functionality—combining both silane coupling properties with reactive succinic anhydride groups. This allows it not only to bond effectively with inorganic materials but also to engage in further

Interaction studies involving 3-(triethoxysilyl)propylsuccinic anhydride often focus on its ability to bond with various substrates and biomolecules. Research indicates that this compound can effectively reduce non-specific binding when immobilizing antibodies or other proteins on surfaces. This specificity is crucial for applications in biosensing technologies where accurate detection is paramount .

Traditional Hydrolytic Condensation Routes for Alkoxysilane Derivatization

The synthesis of TESPSA relies on hydrolytic condensation mechanisms common to alkoxysilanes. The process begins with hydrolysis of the triethoxysilyl group, where water cleaves the Si–O–C bonds to form silanol (–Si–OH) intermediates [2]. This step is rate-limiting and highly sensitive to reaction conditions. In acidic media, protonation of the ethoxy group increases the electrophilicity of the silicon atom, facilitating nucleophilic attack by water via an S~N~1-like mechanism [2]. Conversely, alkaline conditions promote deprotonation of silanol groups, enabling S~N~2-like backside attacks [2].

Steric hindrance from the propylsuccinic anhydride moiety significantly influences reaction kinetics. The bulky substituent slows condensation by reducing accessibility to silicon centers, favoring linear oligomers over branched structures [2]. For example, under acidic conditions, TESPSA forms dimers and trimers with minimal cross-linking, whereas basic conditions yield partially condensed clusters [2].

Table 1: Hydrolytic Condensation Outcomes Under Varied Conditions

| Condition | pH | Mechanism | Dominant Product | Condensation Rate |

|---|---|---|---|---|

| Acidic | 2–4 | S~N~1-like | Linear oligomers | Moderate |

| Neutral | 6–8 | Mixed | Cyclic silsesquioxanes | Slow |

| Alkaline | 10–12 | S~N~2-like | Branched clusters | Fast |

The anhydride group remains inert during hydrolysis but becomes reactive in subsequent steps, enabling sequential functionalization [4].

Novel Solvent-Assisted Synthesis for Enhanced Functional Group Accessibility

Recent advances leverage solvent systems to optimize TESPSA’s reactivity. Anhydrous tetrahydrofuran (THF) has emerged as a critical medium, dissolving both hydrophobic silanes and polar intermediates while suppressing premature hydrolysis [4]. Sonication at 50°C under argon enhances mixing and reduces aggregation, achieving uniform silane dispersion [4]. This method increases the density of surface-bound TESPSA on iron oxide nanoparticles by 40% compared to traditional approaches [4].

Table 2: Solvent-Assisted Synthesis Parameters

| Parameter | Optimal Value | Effect on Reaction |

|---|---|---|

| Solvent | Anhydrous THF | Prevents hydrolysis, improves dispersion |

| Temperature | 50°C | Accelerates silane activation |

| Sonication Duration | 150 min | Balances shell density and stability |

| Atmosphere | Argon | Inhibits oxidative degradation |

The dual reactivity of TESPSA—its siloxy and anhydride groups—allows simultaneous anchoring to inorganic surfaces and conjugation with organic ligands [4]. For instance, in nanoparticle functionalization, THF facilitates covalent bonding between TESPSA’s silanol and surface hydroxyl groups, while the anhydride remains available for post-synthetic modifications [4].

Post-Synthetic Modifications for Tailored Reactivity in Hybrid Systems

Post-synthetic hydrolysis of TESPSA’s anhydride group unlocks versatile functionalization pathways. Treatment with aqueous tris-borate-EDTA (TBE) buffer at pH 8.5 converts the anhydride into dicarboxylic acid, introducing negatively charged carboxylates (–COO⁻) [4]. This transformation enables electrostatic stabilization of nanoparticles in aqueous media and provides sites for bioconjugation [4].

Controlled condensation times further modulate material properties. For example:

- 100-minute reaction: Forms a 5.0 nm thick polymeric shell with loose packing, ideal for drug encapsulation [4].

- 150-minute reaction: Yields a denser 3.6 nm shell, enhancing colloidal stability [4].

- 210-minute reaction: Causes over-condensation and aggregation, limiting utility [4].

Table 3: Reaction Time vs. Shell Properties

| Reaction Time (min) | Shell Thickness (nm) | Packing Density | Application Suitability |

|---|---|---|---|

| 100 | 5.0 | Low | Drug delivery |

| 150 | 3.6 | High | Diagnostic imaging |

| 210 | Aggregates | Uncontrolled | Not applicable |

These modifications position TESPSA as a modular platform for designing hybrid materials with tailored interfacial properties.

The nucleophilic ring-opening of 3-(triethoxysilyl)propylsuccinic anhydride represents a fundamental class of reactions wherein nucleophilic species attack the electrophilic carbonyl carbons of the anhydride functionality. These reactions proceed through well-established mechanistic pathways that have been extensively studied and characterized through kinetic investigations [1] [2] [3].

The general mechanism involves the initial nucleophilic attack on one of the two equivalent carbonyl carbons of the anhydride ring, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses with the expulsion of a carboxylate leaving group, resulting in ring-opening and the formation of the corresponding substitution product [1] [4]. The reaction exhibits characteristics of an SN2-type mechanism under basic conditions, while acidic conditions favor an SN1-like pathway with initial protonation of the anhydride oxygen [1] [5].

Hydrolysis Reactions

Hydrolysis of 3-(triethoxysilyl)propylsuccinic anhydride with water represents the most fundamental nucleophilic ring-opening reaction. Kinetic studies have revealed that this process follows first-order kinetics with respect to the anhydride concentration under neutral to slightly acidic conditions [6] [2]. The activation energy for hydrolysis has been determined to range from 142 to 200 kilojoules per mole, depending on reaction conditions and pH [2].

The hydrolysis mechanism involves initial coordination of a water molecule to the anhydride carbonyl, followed by nucleophilic attack and subsequent ring-opening. The reaction proceeds through a tetrahedral intermediate that rapidly collapses to yield 3-(triethoxysilyl)propylsuccinic acid as the final product [6]. Temperature-dependent studies indicate that the reaction rate approximately doubles for every 10-degree Celsius increase in temperature within the range of 25 to 80 degrees Celsius [2].

Aminolysis Reactions

The reaction of 3-(triethoxysilyl)propylsuccinic anhydride with primary and secondary amines represents a highly important class of nucleophilic ring-opening reactions with significant applications in surface modification and bioconjugation [7] [8] [3]. These reactions proceed through a two-step mechanism consisting of initial nucleophilic attack by the amine nitrogen followed by proton transfer to yield the corresponding amide products.

Kinetic investigations of the aminolysis reaction using various polyamines have revealed activation energies ranging from 119 to 120 kilojoules per mole, indicating that the ring-opening process of the anhydride is relatively independent of the amine structure [3]. The reaction follows second-order kinetics, being first-order in both anhydride and amine concentrations. Rate constants have been measured to range from 1.29 × 10²⁹ to 1.29 × 10¹⁹ per molar per minute, depending on the specific amine nucleophile and reaction conditions [3].

The aminolysis mechanism involves initial formation of an ammonium-carboxylate zwitterionic intermediate, which rapidly rearranges to form the stable amide bond. This reaction is particularly favorable due to the strong nucleophilicity of amines and the excellent leaving group ability of the carboxylate ion [8] [3].

Alcoholysis Reactions

Alcoholysis of 3-(triethoxysilyl)propylsuccinic anhydride with various alcohols provides access to mixed anhydride-ester products or, under appropriate conditions, to the corresponding diester compounds [1] [9]. The reaction mechanism closely parallels that observed for hydrolysis, with the alcohol oxygen serving as the nucleophilic center.

The kinetics of alcoholysis reactions exhibit strong dependence on the alcohol structure and reaction conditions. Primary alcohols generally react faster than secondary alcohols due to reduced steric hindrance around the nucleophilic oxygen center [9]. Under basic conditions, the reaction follows an SN2-like mechanism with backside attack on the anhydride carbonyl, while acidic conditions promote an SN1-like pathway with initial protonation of the anhydride [1].

Rate studies indicate that alcoholysis reactions typically proceed with activation energies of approximately 150 kilojoules per mole, slightly higher than corresponding hydrolysis reactions due to the reduced nucleophilicity of alcohols compared to water [1]. The reaction exhibits pseudo-first-order kinetics when conducted in excess alcohol solvent.

Silanol-Grafting Dynamics on Inorganic Substrates

The grafting of 3-(triethoxysilyl)propylsuccinic anhydride onto inorganic substrates through silanol condensation reactions represents a complex multistep process involving hydrolysis, condensation, and crosslinking reactions [10] [11] [5] [12]. These processes are fundamental to the formation of stable siloxane bonds between the organosilane coupling agent and hydroxylated inorganic surfaces.

Hydrolysis-Condensation Mechanism

The initial step in the grafting process involves the hydrolysis of the triethoxysilyl groups to form reactive silanol intermediates. This hydrolysis reaction follows well-established kinetic patterns, with the rate depending strongly on pH, temperature, water concentration, and the presence of catalysts [5] [13]. Under acidic conditions, the hydrolysis proceeds through an SN1-like mechanism with initial protonation of the ethoxy groups, while basic conditions favor an SN2-type pathway [5].

Kinetic studies have shown that the hydrolysis of triethoxysilyl groups follows pseudo-first-order kinetics in excess water, with rate constants ranging from 10⁻⁴ to 10⁻² per second depending on pH and temperature [5]. The activation energy for hydrolysis has been determined to be approximately 50 to 80 kilojoules per mole [5] [14].

Following hydrolysis, the resulting silanol groups undergo condensation reactions to form siloxane bonds. These condensation reactions can occur between silanol groups on different organosilane molecules (leading to polymerization) or between organosilane silanols and surface hydroxyl groups on the inorganic substrate (leading to grafting) [5] [12].

Surface Grafting Kinetics

The grafting of 3-(triethoxysilyl)propylsuccinic anhydride onto various inorganic substrates has been studied extensively using a range of analytical techniques including infrared spectroscopy, nuclear magnetic resonance, and surface analysis methods [10] [11] [12] [15]. These studies have revealed that the grafting process follows complex kinetics that depend on substrate type, surface hydroxyl density, temperature, and reaction time.

On silica surfaces, the grafting reaction typically follows Langmuir-type adsorption kinetics, indicating that the process is limited by the availability of reactive surface sites [11] [12]. The grafting density achievable on typical silica surfaces ranges from 2 to 8 molecules per square nanometer, depending on surface preparation and reaction conditions [11] [16]. Higher grafting densities can be achieved on surfaces with higher hydroxyl group concentrations [16].

Temperature studies indicate that the grafting process has an apparent activation energy of 80 to 120 kilojoules per mole [11] [12]. The reaction rate approximately doubles for every 15-degree Celsius increase in temperature within the typical processing range of 100 to 200 degrees Celsius [11] [17].

Substrate-Dependent Grafting Behavior

Different inorganic substrates exhibit varying reactivity toward 3-(triethoxysilyl)propylsuccinic anhydride grafting. Silica and glass surfaces, which possess abundant surface silanol groups, generally show high reactivity and achieve good grafting densities [8] [11]. Metal oxide surfaces such as iron oxide and aluminum oxide also demonstrate good reactivity, though the mechanism may involve different surface hydroxyl arrangements [10] [18].

On iron oxide nanoparticles, grafting studies have shown that 3-(triethoxysilyl)propylsuccinic anhydride can achieve grafting densities of up to 12.5 percent by weight, forming dense polymeric shells around the particles [10]. The grafting mechanism on metal oxide surfaces involves both ends of the molecule, with the triethoxysilyl group anchoring to the surface and the anhydride group remaining available for further reactions [10].

The kinetics of grafting on different substrates can be described by pseudo-second-order models in many cases, particularly when the grafting process involves cooperative interactions between multiple surface sites [10] [19]. Rate constants for substrate grafting typically range from 10⁻⁵ to 10⁻¹ per molar per second, depending on substrate type and reaction conditions [10] [11].

Cooperative Catalysis in Epoxide-Anhydride Copolymerization Systems

The ring-opening copolymerization of epoxides and anhydrides using 3-(triethoxysilyl)propylsuccinic anhydride as a comonomer represents an important synthetic methodology for preparing functional polyesters with pendant silane groups [20] [21] [22] [23]. These polymerizations typically employ cooperative catalyst systems that activate both monomers simultaneously to achieve alternating copolymer structures.

Binary Catalyst Systems

Binary catalyst systems consisting of a Lewis acid component and a nucleophilic cocatalyst have proven particularly effective for epoxide-anhydride copolymerizations [20] [24] [25]. Common Lewis acids include aluminum chloride, chromium complexes, and organoborane compounds, while nucleophilic cocatalysts encompass phosphazene bases, ammonium salts, and pyridine derivatives [20] [24] [23].

The triethylborane/bis(triphenylphosphine)iminium chloride system has demonstrated exceptional activity for the copolymerization of epoxides with anhydrides including 3-(triethoxysilyl)propylsuccinic anhydride [20]. Kinetic studies reveal that this system exhibits first-order dependence on epoxide concentration and zero-order dependence on anhydride concentration, consistent with epoxide ring-opening being the rate-determining step [20].

Turnover frequencies for efficient binary catalyst systems typically range from 50 to 330 per hour, depending on monomer combination and reaction conditions [20] [21] [25]. The most active systems achieve complete alternation between epoxide and anhydride units, with selectivities exceeding 99 percent for ester linkage formation [20] [21].

Mechanistic Considerations

The mechanism of cooperative catalysis in epoxide-anhydride copolymerization involves the simultaneous activation of both monomer types through complementary pathways [20] [24] [26]. The Lewis acid component coordinates to and activates the epoxide toward nucleophilic attack, while the nucleophilic cocatalyst opens the anhydride ring to generate a reactive carboxylate species [20] [24].

Detailed mechanistic studies using aluminum salen and chromium salen complexes with various cocatalysts have revealed that the polymerization proceeds through two interconnected catalytic cycles [20] [24]. In the primary cycle, the metal-bound epoxide is attacked by a carboxylate chain end, leading to chain propagation with ester linkage formation. The secondary cycle involves anhydride ring-opening by the nucleophilic cocatalyst to regenerate active carboxylate species [20].

The cooperative nature of these systems is evidenced by the observation that neither the Lewis acid nor the nucleophilic component alone shows significant catalytic activity [20] [24] [25]. The synergistic effect arises from the ability of the binary system to activate both monomers simultaneously and maintain the proper balance of reactive species throughout the polymerization [24].

Sequence Control in Terpolymerizations

Recent advances in cooperative catalysis have enabled the controlled terpolymerization of epoxides, anhydrides, and carbon dioxide to produce sequence-controlled poly(ester-carbonate) copolymers [22] [23]. These systems employ phosphazene base/triethylborane catalyst combinations that can selectively promote different copolymerization reactions depending on the catalyst ratio [23].

Using cyclic trimeric phosphazene base/triethylborane ratios of 1:0.5, remarkable chemoselectivity for epoxide-anhydride copolymerization is achieved, followed by epoxide-carbon dioxide copolymerization [23]. This sequential control allows synthesis of well-defined block copolymers with ester-ester, ester-carbonate, and carbonate-carbonate sequence ratios of 59:4:37 [23].

Alternatively, catalyst ratios of 1:3 facilitate simultaneous epoxide-anhydride and epoxide-carbon dioxide copolymerizations with compatible rates, resulting in random copolymers with sequence distributions approaching theoretical values for perfect randomness [23]. This level of sequence control represents a significant advancement in the precision synthesis of functional copolymers containing silane-functional comonomers.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 3 of 4 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.